5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold combining pyrazole and pyrimidine rings. The structure includes a 4-fluorophenyl group at position 5 and a pentafluoroethyl (-CF₂CF₃) substituent at position 7, with a carbohydrazide (-CONHNH₂) functional group at position 2 (CAS: 832737-90-3, Purity: 97% ).
Key structural features:
- 4-Fluorophenyl group: Enhances metabolic stability and binding affinity via hydrophobic interactions .
- Pentafluoroethyl group: Increases electron-withdrawing effects and resistance to enzymatic degradation compared to trifluoromethyl (-CF₃) .
- Carbohydrazide moiety: Imparts reactivity for further derivatization, such as hydrazone formation .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N5O/c16-8-3-1-7(2-4-8)9-5-11(14(17,18)15(19,20)21)26-12(23-9)6-10(25-26)13(27)24-22/h1-4,6,9,11,23H,5,22H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUNZIVMUYEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(C(F)(F)F)(F)F)C(=O)NN)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences physicochemical and biological properties:
Key Observations :
Variations in Aromatic Substituents at Position 5
The aromatic group at position 5 modulates target selectivity:
Key Observations :
Functional Group Modifications at Position 2
The carbohydrazide group allows diverse chemical modifications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including cyclization and hydrazide formation. For example:
Core Pyrazolo[1,5-a]pyrimidine Formation : Use a Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to cyclize intermediates like ethylidene hydrazines .
Carbohydrazide Introduction : React an ethyl carboxylate precursor with hydrazine in ethanol/water (4:1 v/v) under reflux (78°C), monitored via TLC .
- Critical Parameters : Solvent choice (ethanol enhances yield), reaction time (6–8 hours), and purification via recrystallization .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenyl at C5) via ¹H/¹³C NMR chemical shifts .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–F···H interactions) using single-crystal data .
Q. What in vitro biological assays are appropriate for preliminary activity screening?
- Methodological Answer : Prioritize assays aligned with pyrazolo[1,5-a]pyrimidine pharmacology:
- Kinase Inhibition : Use ATP-competitive assays (e.g., EGFR or VEGFR2 kinases) with IC₅₀ calculations .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, comparing to fluorouracil .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Fluorophenyl vs. Chlorophenyl : Replace the 4-fluorophenyl group with 4-chlorophenyl to assess halogen-driven potency changes (e.g., logP and target binding) .
- Pentafluoroethyl Truncation : Synthesize analogs with -CF₃ or -CH₂CF₃ to determine fluorinated chain contributions to metabolic stability .
- Carbohydrazide Functionalization : Introduce acylhydrazone derivatives (e.g., with aldehydes) to enhance solubility or selectivity .
Q. What in silico strategies predict target interactions for this compound?
- Methodological Answer : Combine computational tools:
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB: 1M17), prioritizing residues like Asp831 in EGFR .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from fluorophenyl) using Schrödinger’s Phase .
- ADMET Prediction : Calculate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) via SwissADME .
Q. How can researchers resolve contradictions in synthetic yield data across studies?
- Methodological Answer : Control variables systematically:
- Reagent Purity : Use ≥99% hydrazine and anhydrous solvents to minimize side reactions .
- Temperature Gradients : Compare reflux (78°C) vs. microwave-assisted synthesis (100°C) for cyclization efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity in pyrimidine ring closure .
Q. What functional group reactivities are critical for derivatization?
- Methodological Answer : Prioritize the carbohydrazide (-CONHNH₂) moiety:
- Condensation Reactions : React with aldehydes/ketones to form hydrazones, enhancing π-π stacking in target binding .
- Oxidation : Convert to 1,3,4-oxadiazoles using MnO₂, improving metabolic stability .
- Cross-Coupling : Employ Suzuki-Miyaura reactions on fluorophenyl for biaryl diversification .
Q. How can analytical workflows be optimized for impurity profiling?
- Methodological Answer : Implement orthogonal methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
